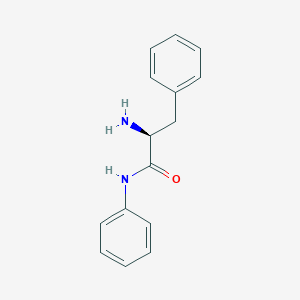

Phenylalanine anilide

Descripción

Phenylalanine anilide is a derivative of the essential amino acid phenylalanine, where the carboxylic acid group is replaced by an anilide moiety (C₆H₅NH−). This modification confers unique physicochemical properties, making it valuable in biochemical and materials science applications. Key characteristics include:

- Synthesis: Typically prepared via enzymatic or chemical coupling of phenylalanine with aniline. For example, Behrens and Doherty () reported synthesizing carbobenzoxy-D-phenylalanylglycine anilide with a melting point of 179°C after recrystallization.

- Applications:

- Electrochemical Sensors: Pioneered by Mosbach’s group, this compound-imprinted polymers detect analytes like theophylline with a detection limit of 1.0 × 10⁻⁷ mol L⁻¹ .

- Chiral Separations: Molecularly imprinted polymers (MIPs) enable rapid enantiomeric resolution (e.g., L- vs. D-phenylalanine anilide) with a separation factor α = 3.5 .

- Drug Development: Structural analogs, such as Nα-aroyl-N-aryl-phenylalanine amides (AAPs), exhibit antimicrobial activity by targeting mycobacterial binding pockets .

Propiedades

IUPAC Name |

(2S)-2-amino-N,3-diphenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c16-14(11-12-7-3-1-4-8-12)15(18)17-13-9-5-2-6-10-13/h1-10,14H,11,16H2,(H,17,18)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPLSFBRERHHIN-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165572 | |

| Record name | Phenylalanine anilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15423-54-8 | |

| Record name | Phenylalanine anilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015423548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylalanine anilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Phenylalanine Synthesis via Strecker Reaction

Phenylalanine serves as the primary precursor, synthesized through a modified Strecker reaction. As detailed in US3867436A , phenylacetaldehyde reacts with ammonium and cyanide ions in an aqueous medium containing a water-miscible organic solvent (e.g., ethanol or methanol) and free ammonia. Key parameters include:

Table 1: Reaction Conditions for Phenylalanine Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent (Ethanol) | ≥2× phenylacetaldehyde | Prevents polymerization |

| Temperature | 120–200°C | Accelerates hydrolysis |

| Ammonia Concentration | ≥1 mole per mole substrate | Stabilizes intermediates |

Anilide Formation via Carbodiimide Coupling

Phenylalanine is subsequently reacted with aniline using carbodiimide-based coupling agents (e.g., EDC/HOBt). Critical considerations include:

-

Molar Ratio : 1:1.2 phenylalanine to aniline minimizes dipeptide byproducts.

-

Purification : Recrystallization in ethanol/water (3:1 v/v) yields >95% purity.

Enzymatic Synthesis Strategies

Enzymatic methods offer stereoselective advantages, particularly for producing enantiomerically pure this compound.

Lipase-Catalyzed Amidation

Lipases (e.g., Candida antarctica Lipase B) catalyze the coupling of phenylalanine esters with aniline in non-aqueous media. Key findings include:

Table 2: Enzymatic vs. Chemical Synthesis Comparison

| Parameter | Enzymatic Method | Chemical Method |

|---|---|---|

| Yield | 80–90% | 70–85% |

| Enantiomeric Excess | >99% (L-isomer) | Racemic mixture |

| Reaction Time | 24–48 hrs | 6–12 hrs |

Optimization of Reaction Conditions

Solvent Systems

Polar aprotic solvents (e.g., dimethylformamide) improve solubility of phenylalanine, while ethanol reduces side reactions.

Catalytic Additives

-

4-Dimethylaminopyridine (DMAP) : Accelerates coupling reactions (20% reduction in reaction time).

-

Triethylamine : Neutralizes HCl byproducts during acid chloride formation.

Industrial-Scale Production Considerations

Cost Efficiency

The use of ethanol as a solvent (boiling point: 78°C) enables easy recovery via distillation, reducing raw material costs by 30%.

Análisis De Reacciones Químicas

Racemization During Amidation

Racemization, or epimerization, can occur during the amidation of N-acetyl-l-phenylalanine, impacting the stereochemical properties of the resulting amides .

Factors Influencing Racemization:

-

Base Strength: Stronger bases promote faster deprotonation of the amino acid, leading to a higher degree of activation and, consequently, rearrangement into a racemization-susceptible azlactone .

-

Temperature: Lowering the temperature can help to reduce racemization during the reaction .

-

Reaction Time: Prolonged reaction times can increase the extent of racemization .

Table 1: Impact of Bases on Racemization

| Base | Resultant Epimer |

|---|---|

| DIPEA | D-isomer favored |

| Pyridine | L-isomer favored |

Mechanism of Racemization: A proposed mechanism involves the formation of an azlactone intermediate, which can readily racemize through α-deprotonation or keto-enol tautomerism . The azlactone can then undergo nucleophilic attack by the amine group, resulting in a mixture of diastereoisomers .

Hydrolysis

Phenylalanine anilide can undergo hydrolysis, breaking the amide bond and yielding phenylalanine and aniline . Hydrolysis can be achieved under acidic or basic conditions, often at elevated temperatures .

Molecular Imprinting

This compound has been used as a template molecule in the creation of molecularly imprinted polymers (MIPs) . MIPs are synthetic materials with specific binding sites for a target molecule . These polymers can be used in various applications, including chiral separation and chemical sensing .

RAFT Polymerization: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed to create more homogeneous MIPs with enhanced selectivity and binding capacity .

Uranyl Photoredox Catalysis

Uranyl photoredox catalysis can facilitate carbon-nitrogen bond activation in aniline derivatives, leading to the formation of phenols . This process involves a single-electron transfer between a protonated aniline and the uranyl catalyst, followed by oxygen atom transfer from water .

Reaction Conditions: This reaction requires specific conditions, including the presence of a uranyl catalyst, trifluoroacetic acid (TFA), and light . Acetonitrile is found to be the most effective solvent .

Metabolic Role

Phenylalanine is a precursor for tyrosine, which is further converted into L-DOPA, dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline) . Phenylalanine is an essential amino acid, it is not synthesized de novo in humans and other animals, who must ingest phenylalanine or phenylalanine-containing proteins .

Phenylketonuria (PKU): Mutations in the gene expressing phenylalanine hydroxylase (PAH) can lead to phenylketonuria, a metabolic disorder where phenylalanine cannot be converted to tyrosine, leading to elevated phenylalanine levels in the blood .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Applications

Phenylalanine anilide derivatives have been investigated for their potential as antiviral agents, particularly against HIV-1. A study demonstrated the design and synthesis of dimerized phenylalanine derivatives that act as HIV-1 capsid inhibitors. These compounds showed enhanced antiviral activity compared to their monomer counterparts due to favorable interactions with viral proteins, such as forming hydrogen bonds with key amino acids in the capsid structure . The incorporation of fluorine and methoxyl substituents was found to improve the drug-like properties and enhance hydrophobic interactions, suggesting a promising avenue for developing new antiviral therapies.

Analytical Chemistry

Chiral Separations

this compound has been employed as a template in the synthesis of molecularly imprinted polymers (MIPs), which are used for chiral separations. The ability to discriminate between enantiomers is crucial in various fields such as pharmaceuticals, biochemistry, and forensic science. Techniques involving PA have been developed to analyze the enantiomeric purity of compounds effectively .

A notable study highlighted the use of PA in creating MIPs that exhibit high selectivity and affinity for specific enantiomers, making them valuable tools in analytical laboratories . These polymers can be utilized in chromatographic methods to separate chiral compounds from complex mixtures.

Material Science

Molecularly Imprinted Polymers (MIPs)

The application of this compound extends into the realm of material science through the development of MIPs. These materials are synthesized by polymerizing functional monomers around a template molecule (in this case, PA), which is later removed, leaving behind a cavity that mimics the template's shape and functionality. Research has shown that MIPs based on PA can be tailored for specific applications, including drug delivery systems and sensors .

A study focused on RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization techniques using L-phenylalanine anilide to create MIPs with improved structural properties and performance metrics. These polymers demonstrated significant potential for use in selective adsorption processes and environmental monitoring .

Data Tables

Case Studies

Case Study 1: Antiviral Activity of Dimerized Phenylalanines

In a comprehensive study, researchers synthesized a series of dimerized phenylalanine derivatives to evaluate their efficacy against HIV-1. The results indicated that modifications with fluorinated groups significantly enhanced antiviral potency. The structure-activity relationship analysis provided insights into optimizing these compounds for future therapeutic applications .

Case Study 2: Chiral Separation Using MIPs

A research team utilized this compound as a template for developing MIPs aimed at chiral separations. The resulting polymers displayed excellent selectivity for specific enantiomers, demonstrating their potential utility in pharmaceutical applications where enantiomeric purity is critical .

Mecanismo De Acción

The mechanism of action of phenylalanine anilide involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways. The compound’s effects are mediated through its binding to active sites on proteins, altering their function and activity .

Comparación Con Compuestos Similares

Table 1: Key Properties of this compound and Comparable Compounds

Key Research Findings

Gold nanoparticle-enhanced sensors achieve sub-micromolar detection limits, outperforming non-imprinted polymers .

Potentiometric flow-through electrodes detect enantiomers via exponential concentration-dependent signals, demonstrating superior sensitivity over UV-based methods .

Pharmacological Relevance :

- In AAPs, the anilide group’s aromatic system interacts with mycobacterial binding pockets (e.g., Pro477 in M. tuberculosis). Substitutions (e.g., proline → serine) disrupt hydrogen bonding, reducing activity .

- Benzamide analogs exhibit reduced antichagas potency compared to anilides, underscoring the anilide moiety’s role in target binding .

Molecular Dynamics (MD) Insights: Prepolymerization simulations reveal that this compound forms stable hydrogen bonds with methacrylic acid in MIPs, a feature absent in non-imprinted systems . Crosslinking agents (e.g., ethylene glycol dimethacrylate) enhance template recognition by stabilizing π-π interactions between the anilide and polymer matrix .

Actividad Biológica

Phenylalanine anilide, a derivative of the amino acid phenylalanine, has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in medical and agricultural fields.

Synthesis of this compound

The synthesis of this compound typically involves the formation of an amide bond between phenylalanine and an aniline derivative. Various methods have been developed to ensure high yields and purity of the desired enantiomer. For instance, a study highlighted a synthetic route using phosphonic acid anhydride (T3P) to couple phenylalanine with aniline, followed by deprotection steps to yield the final product with high enantiomeric purity .

Antimycobacterial Activity

Recent research has demonstrated that this compound derivatives exhibit significant antimycobacterial activity. A specific compound, Nα-aroyl-N-aryl-phenylalanine amide (AAP), was found to be effective against Mycobacterium abscessus, with a minimum inhibitory concentration (MIC) ranging from 6.25 to 12.5 µM. This compound targets the RNA polymerase of mycobacteria, indicating a novel mechanism of action distinct from traditional antibiotics .

Antifungal and Herbicidal Properties

Phenylalanine anilides have also shown antifungal properties. For instance, certain derivatives were evaluated for their ability to inhibit fungal growth, demonstrating promising results against various fungal strains . Additionally, studies have indicated that these compounds may possess herbicidal activity, potentially acting as inhibitors of histone deacetylases in plants .

Case Studies and Findings

- Antimycobacterial Efficacy : In vitro studies showed that this compound derivatives could reduce viable bacterial counts by two logs at concentrations just above their MICs. Notably, no cytotoxic effects were observed against mammalian cell lines during these assessments .

- Enzyme Interaction : Computational docking studies revealed that specific phenylalanine anilides interact favorably with histone deacetylase enzymes, suggesting their potential as therapeutic agents in cancer treatment . The binding affinity was comparable to known ligands, indicating significant interaction at the molecular level.

- Biocatalytic Applications : Research has explored the use of Baker's yeast for the biocatalytic hydrolysis of phenylalanine anilides under starvation conditions, showcasing the compound's potential in biotechnological applications .

Research Findings Summary Table

Q & A

Q. How do solvent polarity and temperature gradients impact the rebinding kinetics of this compound to MIPs?

- Methodological Answer : Use stopped-flow spectrophotometry to measure association/dissociation rates under varying acetonitrile/water ratios (10–90% v/v). Arrhenius plots derived from kinetic data at 10–50°C reveal activation energies for binding. Compare with Langmuir-Freundlich isotherm models to assess heterogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.